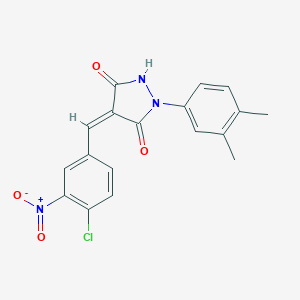![molecular formula C30H31NO6 B301936 (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301936.png)
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as MBOA-AcOH, is a synthetic compound that has been studied for its potential use in scientific research.
作用機序
The exact mechanism of action of (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It may also modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its potential therapeutic applications for neurodegenerative diseases. However, its exact mechanism of action is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be on further elucidating its mechanism of action and identifying specific molecular targets. Additionally, more studies could be conducted to explore its potential therapeutic applications for neurodegenerative diseases. Finally, research could be conducted to optimize the synthesis method for (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, potentially leading to more efficient and cost-effective production.
合成法
The synthesis of (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves a multistep process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide to form 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1,2,3,4-tetrahydroacridine-9-carboxylic acid to form (9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
科学的研究の応用
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
分子式 |
C30H31NO6 |
分子量 |
501.6 g/mol |
IUPAC名 |
2-[9-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C30H31NO6/c1-18-9-11-19(12-10-18)17-37-25-14-13-20(15-26(25)36-2)28-29-21(5-3-7-23(29)32)31(16-27(34)35)22-6-4-8-24(33)30(22)28/h9-15,28H,3-8,16-17H2,1-2H3,(H,34,35) |
InChIキー |
ZWUKEZWJFUVDGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O)OC |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)


![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)
